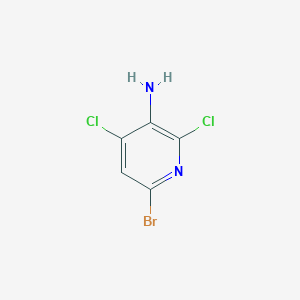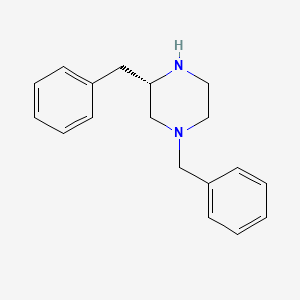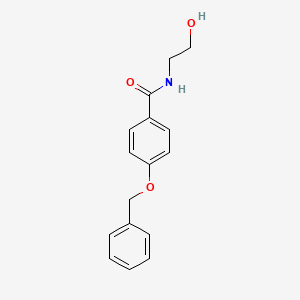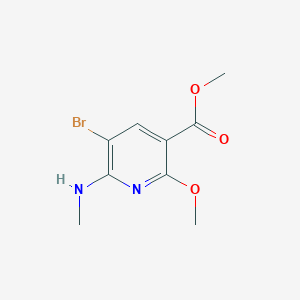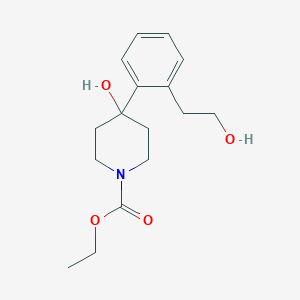
6-Cyano-1-indanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-indanones, including 6-Cyano-1-indanone, has been achieved through various methods. One common method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids . Other methods include the use of transition-metal-catalyzed annulation strategies .Molecular Structure Analysis
The molecular structure of 6-Cyano-1-indanone is derived from the indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The indanone core is easily accessible and exhibits versatile reactivity .Chemical Reactions Analysis
Indanones, including 6-Cyano-1-indanone, are known for their versatile reactivity. They have been used in various annulations to construct fused and spirocyclic frameworks . These reactions often involve cyclization of the 1-indanone core .Physical And Chemical Properties Analysis
6-Cyano-1-indanone is a pale yellow solid with a melting point of 111-113°C. It is soluble in organic solvents like chloroform, acetone, and ethyl.Applications De Recherche Scientifique
Energetic Characterization and Biomass Degradation
Indanone derivatives, including 6-cyano-1-indanone analogs, have been studied for their energetic properties and potential applications in biomass degradation. An energetic study using calorimetric techniques and computational methodology on similar compounds highlights the importance of indanone derivatives in evaluating their combustion and sublimation enthalpies. These properties are crucial for understanding the energetic efficiency and applications of indanone derivatives in biomass degradation processes, providing insights into their stability and reactivity for environmental and energy-related applications (Silva, Lima, & Ribeiro da Silva, 2018).
Electrocatalysis and Organic Synthesis
The electrocatalytic properties of indanone derivatives, including those structurally related to 6-cyano-1-indanone, are of significant interest. Research demonstrates the application of these compounds in the electrochemical synthesis of 1-indanones, showcasing their utility in creating bioactive scaffolds under environmentally benign conditions. This approach is highlighted by its avoidance of transition metal catalysts, chemical oxidants, and additives, emphasizing the role of 6-cyano-1-indanone and its derivatives in green chemistry and sustainable organic synthesis (Zhang, Hao, Wang, Tu, & Jiang, 2020).
Chemical Synthesis and Functional Material Development
The synthesis of indanone derivatives, including those related to 6-cyano-1-indanone, plays a crucial role in the development of functional materials and bioactive compounds. A review focusing on annulations involving 1-indanones for constructing fused- and spirocyclic frameworks demonstrates the versatility and reactivity of these compounds. Such synthetic strategies enable the production of a wide array of carbocyclic and heterocyclic skeletons, offering pathways to biologically relevant compounds and natural products. This research underscores the importance of 6-cyano-1-indanone derivatives in medicinal chemistry, materials science, and natural product synthesis (Das & Dutta, 2022).
Interstellar Chemistry
Interestingly, studies on molecules structurally similar to 6-cyano-1-indanone have extended into the field of interstellar chemistry. The detection of highly polar five-membered ring cyanocyclopentadiene in space suggests a rich aromatic chemistry within molecular clouds. This finding hints at the potential presence and significance of cyano-substituted aromatic compounds, possibly including indanone derivatives, in astrochemical processes. Such research opens up fascinating possibilities for the role of 6-cyano-1-indanone and its derivatives in understanding cosmic molecular complexity and the origins of life-related molecules (McCarthy et al., 2020).
Orientations Futures
Indanone-containing scaffolds, including 6-Cyano-1-indanone, are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . Future research may focus on the development of the 1-indanone core and the exploration of its potential applications .
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBIKXKXAWDYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452470 | |
| Record name | 6-Cyano-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-1-indanone | |
CAS RN |
69975-66-2 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


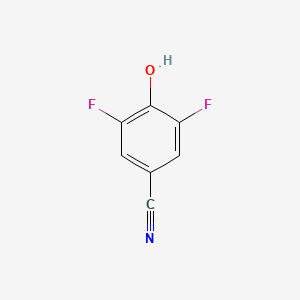
![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)


![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)


